4-(Piperidin-3-yl)morpholine is a chemical compound that belongs to the class of morpholines and piperidines, which are cyclic amines commonly used in medicinal chemistry. This compound is characterized by a morpholine ring substituted with a piperidine moiety at the 4-position. Its molecular formula is and it has a molecular weight of approximately 206.71 g/mol. The compound is often encountered in pharmaceutical research due to its potential biological activities and applications in drug development.
4-(Piperidin-3-yl)morpholine can be sourced from various chemical suppliers and is often utilized in research settings for its unique structural properties. It falls under the classification of organic compounds, specifically as an amine due to the presence of nitrogen atoms in its structure. The compound can also be categorized as a heterocyclic compound due to its ring structure that contains both oxygen and nitrogen atoms.
The synthesis of 4-(piperidin-3-yl)morpholine typically involves several key steps:
For example, one method reports a yield of approximately 89% for 4-(piperidin-3-yl)morpholine when using specific conditions including potassium carbonate for pH adjustment and controlled hydrogenation processes .
The molecular structure of 4-(piperidin-3-yl)morpholine features:
The InChI for this compound is InChI=1S/C9H18N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;/h9-10H,1-8H2;1H
, and its canonical SMILES representation is C1CC(CNC1)N2CCOCC2.Cl
.
4-(Piperidin-3-yl)morpholine can participate in various chemical reactions typical for amines and heterocycles:
The mechanism of action for 4-(piperidin-3-yl)morpholine is largely dependent on its application in biological systems. It may interact with various biological targets such as receptors or enzymes due to its structural similarity to other biologically active compounds. For instance, compounds containing morpholine or piperidine structures are known to influence neurotransmitter systems, which may suggest potential uses in neuropharmacology.
The physical properties of 4-(piperidin-3-yl)morpholine include:
Chemical properties include:
Relevant data indicates that the purity of commercially available samples often exceeds 95%.
4-(Piperidin-3-yl)morpholine has several scientific applications:
Reductive amination stands as the most direct method for constructing the carbon-nitrogen bond between the piperidine and morpholine frameworks. This one-pot methodology typically involves the condensation of N-protected piperidinones (e.g., 1-benzylpiperidin-4-one) with morpholine, followed by in-situ reduction of the resulting enamine intermediate. The reaction efficiency hinges critically on the choice of reducing agent and reaction conditions.
Catalytic hydrogenation employing Pd/C or Raney nickel under hydrogen pressure (3-5 atm) represents the conventional approach, typically affording yields of 70-80% for the secondary amine intermediate, 4-(1-benzylpiperidin-4-yl)morpholine. Optimization studies reveal that elevated temperatures (60-80°C) and protic solvents like ethanol enhance reaction rates but necessitate careful control to minimize dehalogenation side reactions when halogenated substrates are employed. A significant advancement involves utilizing Pd(OH)₂/C (Pearlman's catalyst), which demonstrates superior activity under milder conditions (room temperature to 50°C, 1-3 atm H₂), achieving near-quantitative conversion within 2-4 hours while minimizing over-reduction byproducts [1] [3].
Table 1: Comparative Catalyst Performance in Reductive Amination of 1-Benzylpiperidin-4-one with Morpholine
Catalyst | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|---|
5% Pd/C | 3-4 | 70-80 | 8-12 | 75-80 | Robust, requires higher T/P |
Raney Ni | 4-5 | 80 | 6-10 | 70-75 | Cost-effective, pyrophoric handling |
Pd(OH)₂/C | 1-3 | 25-50 | 2-4 | 95-98 | High activity, mild conditions |
PtO₂ | 3 | 50 | 4-6 | 85-90 | Faster than Pd/C, higher cost |
Post-amination, the critical debenzylation step liberates the target 4-(piperidin-3-yl)morpholine. While achievable in the same pot, isolation of the benzyl-protected intermediate often facilitates purification before deprotection. Solvent selection significantly impacts yield; anhydrous ethanol and toluene are optimal, whereas water-miscible solvents like THF can reduce efficiency due to catalyst poisoning [1] [3].
Accessing enantiomerically pure 4-(piperidin-3-yl)morpholine is paramount for pharmaceutical applications where chirality dictates biological activity. Strategies focus on chiral induction during the creation of the stereogenic center(s), primarily at the C3 position of the piperidine ring.
The most effective route employs chiral auxiliaries attached to the piperidinone precursor prior to reductive amination. Auxiliaries derived from (R)- or (S)-1-phenylethylamine are covalently bound to the piperidinone nitrogen. Subsequent diastereoselective reduction of the imine/enamine intermediate formed with morpholine, using chirally modified heterogeneous catalysts, affords high diastereomeric excess (de > 90%). For instance, Pd/C modified with cinchonidine promotes asymmetric hydrogenation, yielding the (S)-configured product with up to 92% ee. Critical to success is the rigorous exclusion of oxygen and the use of aprotic solvents (e.g., dichloromethane) to maintain catalyst modifier integrity [6] [8].
Table 2: Enantioselective Synthesis Approaches for 4-(Piperidin-3-yl)Morpholine
Strategy | Chiral Source | Key Catalyst/Reagent | ee (%) | Limitation/Advantage |
---|---|---|---|---|
Chiral Auxiliary | (R)/(S)-1-Phenylethylamine | Pd/C + Cinchonidine | 88-92 | Requires auxiliary attachment/removal steps |
Asymmetric Hydrogenation | None (Catalytic) | Ru-(S)-BINAP complex | 80-85 | Lower ee, expensive chiral ligand |
Enzymatic Resolution | Lipases/Proteases | Immobilized Candida antarctica Lipase B | >99 | High ee but max 50% yield per cycle, slow kinetics |
Alternatively, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) offers high enantioselectivity (ee > 99%) for resolving racemic mixtures of the precursor or the final product. This biocatalytic method often employs hydrolytic kinetic resolution of esters or aminolysis reactions. While delivering exceptional purity, the maximum theoretical yield per resolution cycle is capped at 50%, impacting overall process efficiency [6]. Catalyst engineering is crucial; Pt nanoparticles supported on mesoporous silica doped with chiral anions (e.g., dibenzoyl tartrate) show promise for direct asymmetric reductive amination, achieving 80-85% ee, though optimization for scalability is ongoing [8].
Debenzylation is the pivotal final step for generating the free amine 4-(piperidin-3-yl)morpholine from its N-benzyl precursor (4-(1-benzylpiperidin-4-yl)morpholine). Palladium and platinum catalysts excel in this chemoselective C–N bond cleavage. Catalyst selection dictates the reaction kinetics, chemoselectivity, and functional group tolerance.
Pd-based catalysts, particularly 5-10% Pd/C, are the workhorse catalysts. Optimal performance occurs under mild hydrogen pressure (1-3 atm) in polar protic solvents like ethanol or methanol at 25-50°C, achieving >95% conversion within 1-3 hours. A critical parameter is the catalyst support. Pd dispersed on activated carbon with high surface area (>1000 m²/g) and moderate phosphorus content (0.5-2 wt%) significantly enhances activity and longevity by preventing nanoparticle aggregation and modifying electronic properties. This modification facilitates hydrogen activation and weakens the benzylic C–N bond [1] [6]. PtO₂ (Adams' catalyst) offers a faster alternative, often completing debenzylation within 30-60 minutes under similar conditions. However, Pt catalysts are generally more susceptible to poisoning by sulfur impurities and are considerably more expensive than Pd [1] [3].
Table 3: Debenzylation Catalysts for 4-(1-Benzylpiperidin-4-yl)Morpholine
Catalyst System | Conditions (Solvent, H₂ atm, T°C) | Time (h) | Conversion (%) | Chemoselectivity Notes |
---|---|---|---|---|
5% Pd/C (Std.) | EtOH, 1 atm, 25°C | 2-3 | >99 | Tolerates morpholine O, sensitive to halogens |
5% Pd/C (P-modified) | MeOH, 3 atm, 40°C | 0.5-1 | >99 | Enhanced stability, lower leaching |
PtO₂ | EtOH, 1 atm, 25°C | 0.5-1 | >99 | Faster, higher cost, sulfur-sensitive |
Pt/C | iPrOH, 3 atm, 50°C | 1-2 | 95-98 | Robust but less active than PtO₂ |
Pd(OH)₂/C (Pearlman's) | EtOAc, 3 atm, 50°C | 1-2 | >99 | Excellent for acid-sensitive substrates, low leaching |
Phosphorus additives (e.g., triphenylphosphine or phosphoric acid) play a dual role: they act as catalyst modifiers improving dispersion and as mild acidic promoters facilitating the hydrolysis of the benzylamine intermediate. This is particularly beneficial under ambient pressure hydrogenation conditions. Crucially, the morpholine oxygen and the tertiary amine nitrogen in the substrate exhibit minimal coordination to Pd/Pt surfaces under standard conditions, ensuring high chemoselectivity for the benzylic C–N bond cleavage. However, substrates containing aryl halides require careful optimization (lower temperature, shorter times) to prevent undesired dehalogenation [1] [3] [6]. Catalyst recycling studies indicate P-modified Pd/C can be reused for 4-5 cycles with <5% loss in activity when carefully washed with solvent and dried under inert atmosphere [6].
Driven by green chemistry principles, solvent-free and energy-efficient microwave-assisted syntheses offer compelling alternatives to traditional routes for constructing the piperidine-morpholine scaffold.
Solvent-free reductive amination involves mechanically mixing 1-benzylpiperidin-4-one with a slight excess of morpholine and the catalyst (e.g., Pd/C or PtO₂). The reaction proceeds upon heating (60-80°C) under hydrogen atmosphere or using solid-state reducing agents like sodium triacetoxyborohydride (STAB). Yields are comparable to solvent-based methods (75-85%), but the absence of solvent simplifies workup – the crude product mixture often requires only filtration to remove the catalyst followed by recrystallization (e.g., from ethanol/water or tert-butyl methyl ether). This method drastically reduces organic waste generation and eliminates solvent removal steps [3]. Challenges include ensuring efficient mass transfer and heat distribution within the solid or semi-solid reaction mixture, which can be mitigated by using ball milling techniques.
Microwave irradiation significantly accelerates both the amination and debenzylation steps. In the reductive amination step, irradiating a mixture of ketone, morpholine, and catalyst (e.g., Pd/C) in a minimal amount of ethanol (1-2 mL/g substrate) at 80-100°C for 10-20 minutes achieves near-complete conversion, compared to several hours conventionally. Similarly, microwave-assisted debenzylation of the N-benzyl intermediate using Pd/C in ethanol reaches >95% conversion within 5-10 minutes at 80°C under 50 psi pressure [3]. The rapid, volumetric heating provided by microwaves minimizes thermal degradation pathways, often leading to higher purity products.
Table 4: Comparison of Conventional vs. Alternative Synthetic Methods
Parameter | Conventional (Solvent-based) | Solvent-Free | Microwave-Assisted |
---|---|---|---|
Typical Reaction Time (Amination) | 6-12 hours | 4-8 hours | 10-20 minutes |
Typical Reaction Time (Debenz.) | 1-3 hours | 1-2 hours | 5-10 minutes |
Temperature (°C) | 70-80 (Amination), 25-50 (Debenz.) | 60-80 | 80-100 |
Solvent Consumption | High | Negligible | Low (Minimal solvent) |
Energy Input | High (Heating, Reflux, Distillation) | Moderate (Heating) | Very High (Short bursts) |
Workup Complexity | Moderate (Filtration, Concentration, Crystallization) | Simple (Filtration, Crystallization) | Simple (Filtration, Concentration) |
Scalability | Well-established | Challenging (Mixing/Heat transfer) | Limited (Batch size constraints) |
Key Advantage | Reliable, Scalable | Green Chemistry (E-factor reduction) | Speed, High Throughput Screening |
Scale-up of microwave reactions requires specialized continuous-flow microwave reactors to overcome batch size limitations. Solvent-free microwave synthesis, by applying irradiation directly to neat mixtures of reactants and catalyst, pushes green credentials further, achieving reaction completion within minutes with minimal purification needs [3] [10]. While scalability remains a challenge for industrial implementation compared to stirred tank reactors for conventional methods, these techniques are invaluable for rapid library synthesis and process optimization in drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1